One-pot synthesis using basic ionic liquid [bmim]OH: N2-Methyl or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized through a four-component reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and amines in the presence of the basic ionic liquid [bmim]OH. This method achieved good to excellent yields and involved the cleavage of at least 11 bonds and the formation of 7 new bonds [].
Microwave-assisted one-pot synthesis: This efficient method facilitated the synthesis of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles by reacting cyclohexanone and arylidene malononitriles in the corresponding alcohols with sodium under microwave irradiation [].
Multicomponent synthesis using bleaching earth clay (pH 12.5)/PEG-400: This approach employs a recyclable catalytic system consisting of bleaching earth clay (pH 12.5) and PEG-400 to promote the formation of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives [].
Synthesis via cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles: This method utilizes 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles as starting materials and involves their cross-recyclization with 4-(cyclohex-1-en-1-yl)-morpholine, alkyl halides, and cyclohexanone to produce 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles and their derivatives [, ].
Multicomponent synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles: This approach involves a multicomponent reaction to generate the target compounds [].
The molecular structure of 5,6,7,8-tetrahydroquinoline-3-carbonitrile has been studied using X-ray crystallography. Analysis of the crystal structures of three homologues with increasing ring size, including 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, revealed significant differences in molecular form, despite their homologous nature. The packing in each case is determined by two C—H⋯N hydrogen bonds [].
5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives have been shown to undergo various chemical reactions. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3) has been demonstrated to react with diverse reagents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate [].
While specific mechanisms of action depend on the particular 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative and its biological activity, studies have explored some potential mechanisms. For instance, docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) were conducted to identify potential anti-inflammatory lead compounds among 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles. The study identified 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine (9b) as a potential lead compound with good binding energy [].
Anti-inflammatory agents: 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been evaluated for their in vivo anti-inflammatory activity as prostaglandin inhibitors. These compounds displayed significant anti-inflammatory activity and minimal ulcerogenic effects compared to the reference standard indomethacin [].
Antifungal agents: Studies have investigated the antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues [].
Antibacterial agents: Novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been evaluated for their antibacterial activities [].
Potential pharmacorrection medications for first-degree obesity treatment: Research suggests that specific compounds containing chalcogenamide groups, including {3',9'-dibenzyl-6'-selenoxo-3',4',9',10'- tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9] tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile} (1) and {4-(2-chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile} (2), may hold potential as pharmacorrection medications for alimentary obesity treatment [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: